2-Cyano-2-propanol-1,1,1,3,3,3-d6
Overview
Description
2-Cyano-2-propanol-1,1,1,3,3,3-d6 is a deuterated compound with the molecular formula C₄HD₆NO and a molecular weight of 91.14 g/mol . This compound is often used in organic synthesis and research due to its unique properties, including the presence of deuterium atoms, which can be useful in various analytical and mechanistic studies .
Mechanism of Action
Target of Action
2-Cyano-2-propanol-1,1,1,3,3,3-d6 is a compound useful in organic synthesis . .
Mode of Action
It’s important to note that the compound’s interaction with its targets would depend on the specific context of its use, particularly in organic synthesis .
Biochemical Pathways
As a compound used in organic synthesis, it may participate in various reactions, but the downstream effects would depend on the specific reaction conditions and the other reactants involved .
Pharmacokinetics
As a compound primarily used in organic synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a compound used in organic synthesis, its effects would be determined by the specific reactions it participates in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in dichloromethane and methanol suggests that its action may be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-2-propanol-1,1,1,3,3,3-d6 can be synthesized through the reaction of acetone-d6 with hydrogen cyanide . The reaction typically involves the following steps:
Preparation of Acetone-d6: Acetone-d6 is synthesized by the deuteration of acetone using deuterium oxide (D₂O).
Reaction with Hydrogen Cyanide: Acetone-d6 is then reacted with hydrogen cyanide (HCN) under controlled conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-propanol-1,1,1,3,3,3-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyano-2-propanol-1,1,1,3,3,3-d6 has a wide range of applications in scientific research:
Chemistry: Used as a deuterated solvent and reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways involving deuterium-labeled compounds.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-propanol: The non-deuterated analog of 2-Cyano-2-propanol-1,1,1,3,3,3-d6.
Acetone-d6: A deuterated solvent used in NMR spectroscopy.
Hydrogen Cyanide: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and mechanistic studies. The deuterium labeling allows for precise tracking and analysis in various research applications, making it a valuable compound in scientific investigations .
Properties
IUPAC Name |
3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMGBPGAXYFAR-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440604 | |
Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40662-43-9 | |
Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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